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Compound of Interest

Compound Name: Deoxymethoxetamine

Cat. No.: B10823215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer
Deoxymethoxetamine (DMXE) is a research chemical and should be handled by qualified

professionals in a controlled laboratory setting. The following information is intended for

research purposes only. All animal experiments must be conducted in accordance with ethical

guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction
Deoxymethoxetamine (DMXE) is a designer drug and a derivative of methoxetamine (MXE),

which itself is an analog of ketamine.[1][2] Like its parent compounds, DMXE is believed to act

primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1] This

mechanism of action suggests its potential to induce dissociative, anesthetic, and

psychotomimetic effects, making it a compound of interest for preclinical research in

neuroscience and pharmacology. Due to the limited availability of specific data on DMXE, this

document provides protocols and data largely based on its close structural and functional

analog, methoxetamine (MXE), to guide initial in vivo rodent studies.

Chemical and Physical Properties

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10823215?utm_src=pdf-interest
https://www.benchchem.com/product/b10823215?utm_src=pdf-body
https://www.benchchem.com/product/b10823215?utm_src=pdf-body
https://www.researchgate.net/figure/Effect-of-methoxetamine-MXE-on-prepulse-inhibition-PPI-in-rats-Effect-of-MXE-on-PPI_fig3_290432216
https://www.researchgate.net/publication/273779038_Methoxetamine_a_ketamine_derivative_produced_Conditioned_place_preference_and_was_self-administered_by_rats_Evidence_of_its_abuse_potential
https://www.researchgate.net/figure/Effect-of-methoxetamine-MXE-on-prepulse-inhibition-PPI-in-rats-Effect-of-MXE-on-PPI_fig3_290432216
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

IUPAC Name 2-(ethylamino)-2-(m-tolyl)cyclohexan-1-one

Molecular Formula C₁₅H₂₁NO

Molecular Weight 231.33 g/mol

Appearance White powder[3]

Mechanism of Action: NMDA Receptor Antagonism
DMXE, like MXE and ketamine, is a non-competitive antagonist of the NMDA receptor. It binds

to the phencyclidine (PCP) site within the ion channel of the receptor, thereby blocking the

influx of Ca²⁺ ions.[1] This disruption of glutamatergic neurotransmission is central to its

physiological and behavioral effects.
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Caption: DMXE blocks the NMDA receptor, preventing glutamate-mediated calcium influx.

Pharmacokinetics (Data from Methoxetamine - MXE)
Specific pharmacokinetic data for DMXE in rodents is not readily available. The following data

for MXE in Wistar rats can be used as a preliminary guide.[4]
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Parameter Route Dose
Cmax
(ng/mL)

Tmax (min)
Brain:Seru
m Ratio

MXE
Subcutaneou

s (s.c.)
10 mg/kg

~150

(serum),

~400 (brain)

30 2.06 - 2.93

Note: The duration of behavioral effects of MXE was observed to be at least 60-90 minutes.[4]

Given that DMXE is a closely related analog, a similar duration of action may be anticipated,

but this requires empirical verification.

Solution Preparation and Administration
Vehicle Selection
The choice of vehicle is critical for ensuring the solubility and stability of DMXE for in vivo

administration. Due to its likely lipophilic nature, DMXE may not be readily soluble in aqueous

solutions.

Recommended Vehicle: A common approach for compounds with limited water solubility is to

first dissolve them in a small amount of an organic solvent and then dilute with a sterile isotonic

solution.[5][6]

Primary Solvent: Dimethyl sulfoxide (DMSO)

Diluent: Sterile 0.9% saline

Procedure:

Dissolve the required amount of DMXE powder in a minimal volume of DMSO.

Vortex until the solution is clear.

Slowly add sterile 0.9% saline to the desired final concentration, vortexing intermittently to

ensure the compound remains in solution.

The final concentration of DMSO should be kept to a minimum (ideally ≤ 5%) to avoid

solvent-induced toxicity.[7]
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Filter the final solution through a 0.22 µm sterile filter before injection.

Route of Administration: Intraperitoneal (IP) Injection
IP injection is a common and effective route for systemic drug administration in rodents.

Materials:

Sterile syringes (1 mL)

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

70% ethanol swabs

Prepared DMXE solution

Procedure (Rat):

Restrain the rat firmly but gently. The two-person technique is preferred for safety.

Position the rat on its back with its head slightly lower than its hindquarters.

Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.

Clean the injection site with a 70% ethanol swab.

Insert the needle at a 30-40° angle, bevel up.

Aspirate to ensure no fluid (e.g., urine, blood) is drawn back, indicating incorrect placement.

Inject the solution smoothly.

Withdraw the needle and return the animal to its cage.

Monitor the animal for any adverse reactions.
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The following are detailed protocols for key behavioral assays relevant to the expected effects

of DMXE. Doses are based on studies with MXE and should be optimized for DMXE in pilot

studies.[4][8][9]

Open Field Test (Locomotor Activity and Anxiety-Like
Behavior)
This test assesses spontaneous locomotor activity and anxiety-like behavior in a novel

environment.[10][11][12][13]

Apparatus: A square arena (e.g., 40x40x40 cm for mice, 100x100x40 cm for rats) with a video

camera mounted above.

Protocol:

Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

Administer DMXE or vehicle via IP injection.

After a predetermined pre-treatment time (e.g., 30 minutes, based on MXE Tmax), gently

place the animal in the center of the open field arena.

Record the animal's activity for a set duration (e.g., 10-30 minutes).

Between trials, clean the arena thoroughly with 70% ethanol to remove olfactory cues.

Analyze the video recording for parameters such as total distance traveled, time spent in the

center versus the periphery, and rearing frequency.

Expected Outcomes with MXE (and potentially DMXE):

Low to moderate doses (e.g., 5-10 mg/kg s.c. for MXE): Hyperlocomotion and increased

thigmotaxis (more time spent near the walls), suggesting anxiogenic effects.[4]

High doses (e.g., 40 mg/kg s.c. for MXE): Reduced locomotion, potentially indicative of

sedation or stereotyped behaviors.[4]
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Caption: Workflow for the open field test.

Elevated Plus Maze (Anxiety-Like Behavior)
This test is a widely used model for assessing anxiety-like behavior in rodents.[14][15][16][17]
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Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two

enclosed arms.

Protocol:

Habituate the animals to the testing room for at least 30 minutes.

Administer DMXE or vehicle (IP).

After the pre-treatment period, place the animal in the center of the maze, facing an open

arm.

Allow the animal to explore the maze for 5 minutes, recording its behavior with a video

camera.

Clean the maze between animals.

Analyze the time spent and the number of entries into the open and closed arms.

Expected Outcomes with MXE (and potentially DMXE):

Anxiogenic effect: Decreased time spent and fewer entries into the open arms.[8]

Anxiolytic effect: Increased time spent and more entries into the open arms.

Prepulse Inhibition (PPI) of Acoustic Startle
(Sensorimotor Gating)
PPI is a measure of sensorimotor gating, which is the ability to filter out irrelevant sensory

information. Deficits in PPI are observed in some psychiatric disorders.[1][18]

Apparatus: A startle chamber with a speaker to deliver acoustic stimuli and a sensor to

measure the startle response.

Protocol:

Habituate the animal to the testing room.
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Place the animal in the startle chamber and allow a 5-minute acclimation period with

background white noise.

Administer DMXE or vehicle (IP).

After the pre-treatment period, begin the test session.

The session consists of a series of trials presented in a pseudorandom order:

Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).

Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse) precedes the high-

intensity pulse.

No-stimulus trials: Only background noise.

The startle response (whole-body flinch) is measured for each trial.

PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials

compared to pulse-alone trials.

Expected Outcomes with MXE (and potentially DMXE):

MXE at doses of 3 and 10 mg/kg (s.c.) has been shown to disrupt PPI in rats, indicating a

deficit in sensorimotor gating.[9]

Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment

groups.

Table 1: Example Data Summary for Open Field Test
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Treatment
Group

Dose (mg/kg)
Total Distance
(m)

Time in Center
(s)

Rearing
Frequency

Vehicle - Mean ± SEM Mean ± SEM Mean ± SEM

DMXE X Mean ± SEM Mean ± SEM Mean ± SEM

DMXE Y Mean ± SEM Mean ± SEM Mean ± SEM

DMXE Z Mean ± SEM Mean ± SEM Mean ± SEM

Table 2: Example Data Summary for Elevated Plus Maze

Treatment
Group

Dose (mg/kg)
Open Arm
Time (s)

Open Arm
Entries

Closed Arm
Entries

Vehicle - Mean ± SEM Mean ± SEM Mean ± SEM

DMXE X Mean ± SEM Mean ± SEM Mean ± SEM

DMXE Y Mean ± SEM Mean ± SEM Mean ± SEM

DMXE Z Mean ± SEM Mean ± SEM Mean ± SEM

Table 3: Example Data Summary for Prepulse Inhibition

Treatment
Group

Dose (mg/kg)
% PPI
(prepulse 1)

% PPI
(prepulse 2)

% PPI
(prepulse 3)

Vehicle - Mean ± SEM Mean ± SEM Mean ± SEM

DMXE X Mean ± SEM Mean ± SEM Mean ± SEM

DMXE Y Mean ± SEM Mean ± SEM Mean ± SEM

DMXE Z Mean ± SEM Mean ± SEM Mean ± SEM
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This paradigm assesses the subjective effects of a drug.[19][20][21] Animals are trained to

press one of two levers to receive a reward, with the correct lever depending on whether they

were administered the training drug or a vehicle. Once trained, other drugs can be tested to

see if they substitute for the training drug, indicating similar subjective effects. MXE has been

shown to substitute for ketamine in drug discrimination studies.[2]

Self-Administration
This model is used to assess the abuse potential of a drug.[22][23] Animals are trained to

perform a response (e.g., lever press) to receive an infusion of the drug. The rate of responding

indicates the reinforcing properties of the drug. MXE has been shown to be self-administered

by rats.[22]

Conclusion
The protocols and information provided herein offer a comprehensive starting point for

conducting in vivo rodent studies with Deoxymethoxetamine. Due to the limited DMXE-

specific data, researchers should perform pilot studies to determine optimal dosing, timing, and

vehicle parameters. The use of its close analog, methoxetamine, as a reference compound is

highly recommended. Careful experimental design and adherence to ethical guidelines are

paramount for obtaining reliable and meaningful data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. researchgate.net [researchgate.net]

3. Deoxymethoxetamine | C15H21NO | CID 157010705 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive
ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat -

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK5225/
https://med-associates.com/product/drug-discrimination-protocol/
https://maze.conductscience.com/portfolio/drug-discrimination-test-box/
https://www.researchgate.net/publication/273779038_Methoxetamine_a_ketamine_derivative_produced_Conditioned_place_preference_and_was_self-administered_by_rats_Evidence_of_its_abuse_potential
https://pubmed.ncbi.nlm.nih.gov/25792291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695138/
https://pubmed.ncbi.nlm.nih.gov/25792291/
https://www.benchchem.com/product/b10823215?utm_src=pdf-body
https://www.benchchem.com/product/b10823215?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Effect-of-methoxetamine-MXE-on-prepulse-inhibition-PPI-in-rats-Effect-of-MXE-on-PPI_fig3_290432216
https://www.researchgate.net/publication/273779038_Methoxetamine_a_ketamine_derivative_produced_Conditioned_place_preference_and_was_self-administered_by_rats_Evidence_of_its_abuse_potential
https://pubchem.ncbi.nlm.nih.gov/compound/Deoxymethoxetamine
https://pubchem.ncbi.nlm.nih.gov/compound/Deoxymethoxetamine
https://pubmed.ncbi.nlm.nih.gov/27155360/
https://pubmed.ncbi.nlm.nih.gov/27155360/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubMed [pubmed.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

6. researchgate.net [researchgate.net]

7. echemi.com [echemi.com]

8. The novel psychoactive substance methoxetamine induces persistent behavioral
abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

9. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in
rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

10. anilocus.com [anilocus.com]

11. MPD: JaxCC1: project protocol [phenome.jax.org]

12. research-support.uq.edu.au [research-support.uq.edu.au]

13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice -
PMC [pmc.ncbi.nlm.nih.gov]

14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents -
PMC [pmc.ncbi.nlm.nih.gov]

15. protocols.io [protocols.io]

16. Elevated Plus Maze - Rodent Behavioral Testing - Neurology CRO - InnoSer
[innoserlaboratories.com]

17. youtube.com [youtube.com]

18. Sex-specific effects of psychedelics on prepulse inhibition of startle in 129S6/SvEv mice -
PMC [pmc.ncbi.nlm.nih.gov]

19. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf
[ncbi.nlm.nih.gov]

20. med-associates.com [med-associates.com]

21. maze.conductscience.com [maze.conductscience.com]

22. Methoxetamine, a ketamine derivative, produced conditioned place preference and was
self-administered by rats: Evidence of its abuse potential - PubMed
[pubmed.ncbi.nlm.nih.gov]

23. Self-administration of drugs in animals and humans as a model and an investigative tool
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Deoxymethoxetamine (DMXE) Administration for In Vivo
Rodent Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27155360/
https://www.benchchem.com/pdf/selecting_the_appropriate_vehicle_for_in_vivo_5_Methoxytryptamine_administration.pdf
https://www.researchgate.net/post/What-are-the-vehicles-used-to-dissolve-drugs-for-in-vivo-treatment
https://www.echemi.com/community/what-is-a-suitable-vehicle-for-a-drug-dissolved-in-dmso-for-in_mjart2206011411_540.html
https://pubmed.ncbi.nlm.nih.gov/30366005/
https://pubmed.ncbi.nlm.nih.gov/30366005/
https://pubmed.ncbi.nlm.nih.gov/26758284/
https://pubmed.ncbi.nlm.nih.gov/26758284/
https://anilocus.com/open-field-test-protocol-for-anxiety-like-behavior-in-rodents/
https://phenome.jax.org/projects/JaxCC1/protocol?method=open+field+test&sourceparm=jaxcc_oft
https://research-support.uq.edu.au/files/94672/LAB_072%20Open%20Field%20Test%20for%20Rodents%20%28Expiry_March%202026%29.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623971/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3623971/
https://www.protocols.io/view/elevated-plus-maze-protocol-cgrrtv56.pdf
https://www.innoserlaboratories.com/neurology-research-models/neurology-behavioral-tests-overview/elevated-plus-maze/
https://www.innoserlaboratories.com/neurology-research-models/neurology-behavioral-tests-overview/elevated-plus-maze/
https://www.youtube.com/watch?v=kGPQadnUIpA
https://pmc.ncbi.nlm.nih.gov/articles/PMC10103008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10103008/
https://www.ncbi.nlm.nih.gov/books/NBK5225/
https://www.ncbi.nlm.nih.gov/books/NBK5225/
https://med-associates.com/product/drug-discrimination-protocol/
https://maze.conductscience.com/portfolio/drug-discrimination-test-box/
https://pubmed.ncbi.nlm.nih.gov/25792291/
https://pubmed.ncbi.nlm.nih.gov/25792291/
https://pubmed.ncbi.nlm.nih.gov/25792291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695138/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2695138/
https://www.benchchem.com/product/b10823215#deoxymethoxetamine-administration-for-in-vivo-rodent-studies
https://www.benchchem.com/product/b10823215#deoxymethoxetamine-administration-for-in-vivo-rodent-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823215?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b10823215#deoxymethoxetamine-
administration-for-in-vivo-rodent-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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